[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate
Description
[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate is a synthetic organic compound featuring a 1,2-oxazole core substituted at position 5 with a 4-chlorophenyl group. The oxazole’s 3-position is esterified with 2-phenoxyacetic acid, forming a methyl ester linkage. This structural motif is characteristic of agrochemical intermediates, particularly fungicides and herbicides, due to the bioactivity imparted by the chlorophenyl moiety and heterocyclic systems . While direct synthesis data for this compound is unavailable in the provided evidence, analogous compounds (e.g., metconazole intermediates) are synthesized via cyclization and esterification reactions, as seen in the preparation of 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone for metconazole production .
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c19-14-8-6-13(7-9-14)17-10-15(20-24-17)11-23-18(21)12-22-16-4-2-1-3-5-16/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEBKNPSVQLPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and a nitrile.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Esterification: The final step involves the esterification of the oxazole derivative with phenoxyacetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetate moiety, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate involves its interaction with specific molecular targets. The oxazole ring and chlorophenyl group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes align with pesticidal agents, particularly triazole fungicides and phenoxy-acid herbicides. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Selected Compounds
**Inferred based on structural similarity to registered agrochemicals.
Key Findings:
Heterocyclic Core Influence: The 1,2-oxazole in the target compound contrasts with triazole rings in metconazole and triticonazole. Triazoles in fungicides enable stronger coordination to heme iron in sterol demethylase, a critical target in fungal pathogens .
Substituent Effects :
- The 4-chlorophenyl group is a common pharmacophore in agrochemicals, enhancing bioactivity through hydrophobic interactions and electron-withdrawing effects .
- The ester linkage in the target compound may confer higher lipophilicity compared to hydroxyl or amide groups, influencing translocation in plant tissues or persistence in the environment.
Functional Group Reactivity: Phenoxyacetic acid derivatives (e.g., acifluorfen) act as protoporphyrinogen oxidase (PPO) inhibitors, inducing oxidative stress in weeds. Nitro groups in acifluorfen and halosafen increase reactivity via radical formation, a mechanism absent in the target compound .
Implications of Structural Differences
- Bioavailability and Stability: The ester group in this compound may render it more resistant to hydrolysis than triazole alcohols (e.g., metconazole) but less water-soluble, impacting formulation requirements.
- Target Specificity : The absence of a triazole or sulfonamide group likely shifts its mode of action away from sterol biosynthesis inhibition (common in triazoles) or ALS inhibition (seen in sulfonamide herbicides) .
- Synthetic Accessibility: Compared to cyclopentanol-based triazoles, the oxazole-ester structure may simplify synthesis by avoiding multi-step cyclization, as suggested by analogous routes in .
Biological Activity
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate is a synthetic organic compound characterized by its unique oxazole and phenoxyacetate functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will explore its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving α-haloketones and amides under basic conditions (e.g., sodium hydride in DMF).
- Introduction of the Chlorophenyl Group : Nucleophilic substitution reactions using 4-chlorophenyl halides.
- Formation of the Phenoxyacetate Group : This is accomplished by reacting phenoxyacetic acid with an appropriate reagent to yield the final product.
Antimicrobial Properties
Research indicates that compounds with oxazole rings often exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| This compound | Salmonella typhi | TBD |
| Similar Oxazole Derivative | Bacillus subtilis | TBD |
| Reference Compound (e.g., Niclosamide) | Various Strains | 0.27 |
Anticancer Potential
Studies have suggested that oxazole derivatives can inhibit cancer cell proliferation by interfering with DNA replication and cell signaling pathways. For example, compounds structurally related to this compound have been evaluated for their anticancer activity in various in vitro assays .
Case Study: In Vitro Anticancer Activity
A study assessing the cytotoxic effects of several oxazole derivatives on human cancer cell lines found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : By binding to specific receptors, it may modulate cellular responses leading to therapeutic effects.
- Interference with Cellular Processes : This includes disruption of DNA replication and protein synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
